molecular formula C9H19N B13443734 Diethylpent-4-enylamine

Diethylpent-4-enylamine

Cat. No.: B13443734
M. Wt: 141.25 g/mol
InChI Key: LADWJVRVWWFPKV-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-penten-1-amine is an organic compound with the molecular formula C9H19N. It is a secondary amine, characterized by the presence of a nitrogen atom bonded to two ethyl groups and a pentenyl group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethyl-4-penten-1-amine can be synthesized through the alkylation of diethylamine with 4-penten-1-yl halide. The reaction typically involves heating diethylamine with the halide in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired amine.

Industrial Production Methods

In an industrial setting, the production of N,N-Diethyl-4-penten-1-amine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity N,N-Diethyl-4-penten-1-amine.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-penten-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N,N-diethyl-4-penten-1-imine.

    Reduction: Reduction reactions can convert the compound to N,N-diethylpentylamine.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Alkyl halides and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typically used.

Major Products Formed

    Oxidation: N,N-diethyl-4-penten-1-imine

    Reduction: N,N-diethylpentylamine

    Substitution: Quaternary ammonium salts

Scientific Research Applications

N,N-Diethyl-4-penten-1-amine is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of amine interactions with biological systems.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: N,N-Diethyl-4-penten-1-amine is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-penten-1-amine involves its interaction with molecular targets, such as enzymes and receptors, through its amine group. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-1-penten-1-amine
  • N,N-Diethyl-2-penten-1-amine
  • N,N-Diethyl-3-penten-1-amine

Uniqueness

N,N-Diethyl-4-penten-1-amine is unique due to the position of the double bond in the pentenyl group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N,N-diethylpent-4-en-1-amine

InChI

InChI=1S/C9H19N/c1-4-7-8-9-10(5-2)6-3/h4H,1,5-9H2,2-3H3

InChI Key

LADWJVRVWWFPKV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC=C

Origin of Product

United States

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